molecular formula C18H13Cl2N3S B11108726 6-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine

6-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine

Cat. No.: B11108726
M. Wt: 374.3 g/mol
InChI Key: MBXJVUOGGGNDKH-SRZZPIQSSA-N
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Description

(E)-1-(4-CHLOROPHENYL)-N-[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHANIMINE is a synthetic organic compound that features a complex structure with multiple functional groups. It is characterized by the presence of chlorophenyl groups and an imidazo[2,1-b][1,3]thiazole core. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-CHLOROPHENYL)-N-[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of chlorophenyl groups: This step may involve nucleophilic substitution reactions where chlorophenyl groups are introduced into the molecule.

    Formation of the methanimine linkage: This step involves the condensation of an amine with an aldehyde or ketone to form the imine linkage.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-CHLOROPHENYL)-N-[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imine linkage or other functional groups.

    Substitution: The chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-CHLOROPHENYL)-N-[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHANIMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers might investigate its potential as a lead compound for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Studies might focus on their efficacy and safety in treating various diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-1-(4-CHLOROPHENYL)-N-[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHANIMINE would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-BROMOPHENYL)-N-[6-(4-BROMOPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHANIMINE
  • (E)-1-(4-METHOXYPHENYL)-N-[6-(4-METHOXYPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHANIMINE

Uniqueness

The uniqueness of (E)-1-(4-CHLOROPHENYL)-N-[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHANIMINE lies in its specific substitution pattern and the presence of chlorophenyl groups, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H13Cl2N3S

Molecular Weight

374.3 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-N-[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methanimine

InChI

InChI=1S/C18H13Cl2N3S/c19-14-5-1-12(2-6-14)11-21-17-16(13-3-7-15(20)8-4-13)22-18-23(17)9-10-24-18/h1-8,11H,9-10H2/b21-11+

InChI Key

MBXJVUOGGGNDKH-SRZZPIQSSA-N

Isomeric SMILES

C1CSC2=NC(=C(N21)/N=C/C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CSC2=NC(=C(N21)N=CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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